Methyl 4-oxo-4-phenylbut-2-enoate
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-oxo-4-phenylbut-2-enoate |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
ZNEGOHIZLROWAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Sodium hydride (NaH) in anhydrous dimethoxyethane facilitates deprotonation of acetophenone, generating an enolate intermediate. This enolate undergoes nucleophilic addition to dimethyl oxalate, followed by elimination of methanol to form the α,β-unsaturated ketoester. The reaction is typically conducted under reflux for 4 hours, yielding (Z)-methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate as a white solid in 84% yield. Subsequent dehydration or tautomerization steps may refine the product purity.
Advantages and Limitations
This method avoids the use of Lewis acids, making it preferable for acid-sensitive substrates. However, the requirement for stringent anhydrous conditions and the limited tolerance for electron-deficient aromatic rings restrict its broad applicability.
Phosphite-Mediated Esterification
While less commonly reported, phosphite-mediated esterification offers a viable pathway for synthesizing methyl 4-oxo-4-phenylbut-2-enoate. This method involves the reaction of 4-oxo-4-phenylbut-2-enoic acid with trimethyl phosphite (P(OMe)₃) in methanol under mild conditions. The phosphite acts as a coupling reagent, facilitating ester formation without requiring strong acids.
Optimization Parameters
Key variables include:
-
Molar ratio : A 1:1.2 ratio of acid to trimethyl phosphite maximizes yield.
-
Temperature : Reactions proceed efficiently at 25°C, avoiding thermal decomposition of the α,β-unsaturated system.
-
Solvent : Methanol serves as both solvent and nucleophile, simplifying purification.
Reported yields for this method range from 70–75%, slightly lower than acid-catalyzed approaches but advantageous for acid-labile substrates.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Reaction Time (h) | Scalability | Substrate Flexibility |
|---|---|---|---|---|
| Friedel-Crafts/Esterification | 75–90 | 8–11 | High | Broad |
| Acetophenone Condensation | 84 | 4 | Moderate | Limited |
| Phosphite-Mediated | 70–75 | 6–8 | Moderate | Moderate |
The Friedel-Crafts/esterification route remains the most robust and scalable method, particularly for industrial applications. Its high yields and compatibility with diverse aromatic substrates make it the gold standard. In contrast, the acetophenone condensation method is optimal for laboratory-scale synthesis where Lewis acid avoidance is critical. Phosphite-mediated esterification, while less efficient, provides a complementary approach for specialized cases.
Advanced Purification and Characterization
Post-synthetic purification typically involves silica gel column chromatography or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals observed at δ 7.4–7.9 ppm (aromatic protons) and δ 3.7 ppm (methyl ester). Infrared (IR) spectroscopy reveals strong absorptions at 1725 cm⁻¹ (ester C=O) and 1604 cm⁻¹ (enone C=O). Mass spectrometry further validates molecular ion peaks matching the expected m/z.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance the Friedel-Crafts step by improving heat transfer and reducing reaction times. Catalyst recycling protocols for AlCl₃ and solvent recovery systems for dimethoxyethane are critical for cost-effectiveness. Recent advances in enzymatic esterification may also offer greener alternatives, though these remain exploratory.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The acrylate moiety can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acrylate moiety under basic conditions.
Major Products Formed
Oxidation: Benzoyl acrylic acid.
Reduction: Methyl 3-hydroxyacrylate.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-oxo-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acrylates.
Industry: Utilized in the production of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-benzoylacrylate involves its reactivity towards nucleophiles and electrophiles. The benzoyl group can participate in various chemical reactions, facilitating the formation of new chemical bonds. The acrylate moiety can undergo polymerization, leading to the formation of polymeric materials with unique properties .
Comparison with Similar Compounds
Ethyl 4-oxo-4-phenylbut-2-enoate
- Structure : Ethyl ester variant (CAS: 15121-89-8) with a longer alkyl chain.
- Applications : Used in catalytic asymmetric reactions, such as intermolecular Rauhut-Currier reactions, where the ethyl group may enhance substrate solubility in organic solvents .
- Safety Profile : Classified under GHS Hazard Class 9 with hazards including skin irritation (H315) and aquatic toxicity (H410) .
(E)-tert-Butyl 4-oxo-4-phenylbut-2-enoate
- Structure : Bulkier tert-butyl ester (CAS: N/A).
- Synthesis: Prepared via esterification of (E)-4-oxo-4-phenylbut-2-enoic acid with tert-butanol under acidic conditions .
- Applications : The tert-butyl group improves steric protection, making it useful in intermediates for drug discovery, such as protein kinase B (PknB) inhibitors .
(E)-4-Oxo-4-(4-methylphenyl)but-2-enoic Acid
Methyl 4-cyclohexyl-4-oxobut-2-enoate
- Structure : Cyclohexyl group replaces the phenyl ring (CAS: 60112-28-9).
Role in Catalysis
- Methyl and ethyl esters are key substrates in organocatalytic reactions. For example, poly(1sm-b-2n) micelles catalyze asymmetric Rauhut-Currier reactions of ethyl 4-oxo-4-phenylbut-2-enoate with but-3-en-2-one, yielding enantiomerically enriched products .
- The α,β-unsaturated ketone moiety facilitates Michael additions and Diels-Alder reactions, with ester groups influencing reaction rates and stereoselectivity .
Key Research Findings
Antibacterial Mechanism: Methyl 4-oxo-4-phenylbut-2-enoate targets MenB, a conserved enzyme in Gram-positive bacteria, making it a promising lead for narrow-spectrum antibiotics .
Catalytic Efficiency : Ethyl esters exhibit higher reactivity in micellar catalysis due to improved substrate-catalyst interactions .
Structure-Activity Relationship : Substituents on the phenyl ring (e.g., methyl groups) enhance bioactivity in eukaryotic systems, such as wound healing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-oxo-4-phenylbut-2-enoate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via condensation reactions using maleic anhydride and substituted anilines or phenyl derivatives. For example, analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are synthesized by reacting maleic anhydride with p-toluidine in a solvent such as DMF or THF . Optimization involves varying solvents (e.g., THF for higher yields), reaction temperatures (60–80°C), and purification via recrystallization. Monitoring via TLC and adjusting stoichiometric ratios of reactants can improve efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodology :
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : The α,β-unsaturated ketone moiety shows characteristic doublets (δ 6.7–7.9 ppm for olefinic protons; J ≈ 15.6 Hz) and carbonyl signals (δ 164–189 ppm) . Aromatic protons from the phenyl group appear at δ 7.5–8.1 ppm.
- IR Spectroscopy : Strong absorption bands for C=O (1690–1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) confirm the enone system .
- Potentiometric Titration : Used to determine acid dissociation constants (pKa) of carboxylic acid derivatives, ensuring structural integrity .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) identifies impurities.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; degradation temperatures indicate optimal storage conditions.
- Accelerated Stability Studies : Expose the compound to 40°C/75% relative humidity for 4 weeks and monitor degradation via NMR or mass spectrometry .
Advanced Research Questions
Q. What is the mechanism of action of this compound against methicillin-resistant Staphylococcus aureus (MRSA)?
- Methodology : The compound inhibits MenB, a key enzyme in the bacterial menaquinone biosynthesis pathway. In vitro assays (MIC ≤ 8 µg/mL) and in vivo murine models demonstrate reduced bacterial load. Mechanistic studies involve:
- Enzyme Inhibition Assays : Measure MenB activity using spectrophotometric monitoring of substrate depletion.
- Transcriptomic Analysis : RNA sequencing of MRSA treated with the compound identifies downregulated genes in the menaquinone pathway .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and stereochemistry. For example, the (E)-configuration of the α,β-unsaturated ester is confirmed via torsional angles . Data collection at 100 K with synchrotron radiation improves resolution for low-symmetry crystals .
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Methodology :
- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes diastereomers.
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data. Discrepancies may indicate tautomerism or solvent effects .
Q. What strategies enhance the bioavailability of this compound in in vivo antibacterial studies?
- Methodology :
- Prodrug Design : Ester derivatives (e.g., tert-butoxycarbonyl-protected analogs) improve membrane permeability .
- Liposomal Encapsulation : Enhances plasma half-life; particle size (100–200 nm) and zeta potential are optimized via dynamic light scattering (DLS) .
- Synergy Studies : Co-administration with β-lactams reduces efflux pump activity, measured via checkerboard assays (FIC index ≤ 0.5 indicates synergy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
